molecular formula C11H13Cl2NO4S B13524793 Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate

Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate

Cat. No.: B13524793
M. Wt: 326.2 g/mol
InChI Key: VYFSJRUPKWPIFN-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate is an organic compound with the chemical formula C11H13Cl2NO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is known for its use as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .

Preparation Methods

The synthesis of Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to create complex molecules. The molecular pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Tert-butyl (2-chloro-5-(chlorosulfonyl)phenyl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, particularly its reactivity and versatility in various fields.

Properties

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-chlorosulfonylphenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-9-6-7(19(13,16)17)4-5-8(9)12/h4-6H,1-3H3,(H,14,15)

InChI Key

VYFSJRUPKWPIFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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